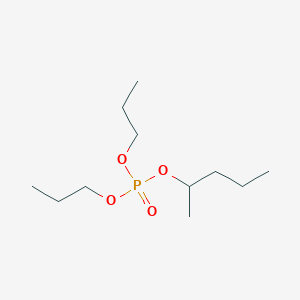
2,3,5,6-Tetrachloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,6-テトラクロロ-4-フェニル-2H-1,2λ5-ベンゾオキサホスフィニン-2-オンは、複雑な有機リン化合物です。これは、複数の塩素原子とベンゾオキサホスフィニン環に結合したフェニル基の存在によって特徴付けられます。
準備方法
合成経路と反応条件
2,3,5,6-テトラクロロ-4-フェニル-2H-1,2λ5-ベンゾオキサホスフィニン-2-オンの合成は、通常、制御された条件下でテトラクロロフェノールとフェニルホスホン酸ジクロリドを反応させることから始まります。この反応は、不要な副反応を防ぐために不活性雰囲気下で行われます。このプロセスには、トルエンなどの適切な溶媒中で反応物を加熱し、触媒を使用して反応を促進することが含まれます。その後、生成物は再結晶またはクロマトグラフィーによって精製され、高純度の目的の化合物が得られます。
工業生産方法
この化合物の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、効率性とコスト効率の観点から最適化されています。一貫した生産を保証するために、大規模反応器と連続フローシステムが使用されます。化合物の純度と収率を維持するために、品質管理対策が実施されています。
化学反応解析
反応の種類
2,3,5,6-テトラクロロ-4-フェニル-2H-1,2λ5-ベンゾオキサホスフィニン-2-オンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、強い酸化剤を使用して酸化することができ、対応する酸化物の形成につながります。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、還元されたリン化合物の形成につながります。
置換: この化合物の塩素原子は、アミンやチオールなどの求核試薬によって置換され、置換誘導体の形成につながります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや過酸化水素などの試薬が一般的に使用されます。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムが一般的な還元剤です。
置換: アンモニア、第一アミン、またはチオールなどの求核試薬は、塩基性条件下で使用され、置換反応を促進します。
主な生成物
これらの反応から生成される主な生成物には、使用される特定の反応条件と試薬に応じて、さまざまな置換誘導体、酸化物、および還元されたリン化合物などがあります。
化学反応の分析
Types of Reactions
2,3,5,6-Tetrachloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphorus compounds.
Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives, oxides, and reduced phosphorus compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2,3,5,6-テトラクロロ-4-フェニル-2H-1,2λ5-ベンゾオキサホスフィニン-2-オンは、科学研究においていくつかの応用があります。
化学: 有機合成における試薬として、および他の複雑な有機リン化合物を合成するための前駆体として使用されます。
生物学: この化合物は、酵素や細胞プロセスへの影響など、その潜在的な生物学的活性について研究されています。
医学: 異常なリン代謝を伴う疾患の治療における治療剤としての可能性を探る研究が進行中です。
工業: 難燃剤や可塑剤など、特殊化学品や材料の製造に使用されています。
作用機序
2,3,5,6-テトラクロロ-4-フェニル-2H-1,2λ5-ベンゾオキサホスフィニン-2-オンの作用機序は、酵素や受容体などの分子標的との相互作用を伴います。この化合物は、活性部位に結合するか、標的分子のコンホメーションを変更することにより、特定の経路を阻害または活性化することができます。これは、細胞プロセスや生化学的経路の変化につながる可能性があり、これがその潜在的な治療効果の基礎となります。
類似化合物の比較
類似化合物
2,3,5,6-テトラクロロフェノール: リン含有環を持たない、同様の塩素置換を有する関連化合物。
フェニルホスホン酸ジクロリド: 標的化合物の合成に使用される前駆体。
テトラクロロピリジン: 異なる用途を持つ別の塩素化複素環化合物。
独自性
2,3,5,6-テトラクロロ-4-フェニル-2H-1,2λ5-ベンゾオキサホスフィニン-2-オンは、塩素原子とベンゾオキサホスフィニン環に結合したフェニル基を組み合わせているため、ユニークです。この構造は、異なる化学的性質を与え、研究と産業における特定の用途に価値があります。
類似化合物との比較
Similar Compounds
2,3,5,6-Tetrachlorophenol: A related compound with similar chlorine substitution but lacking the phosphorus-containing ring.
Phenylphosphonic Dichloride: A precursor used in the synthesis of the target compound.
Tetrachloropyridine: Another chlorinated heterocyclic compound with different applications.
Uniqueness
2,3,5,6-Tetrachloro-4-phenyl-2H-1,2lambda~5~-benzoxaphosphinin-2-one is unique due to its combination of chlorine atoms and a phenyl group attached to a benzoxaphosphinin ring. This structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
918447-14-0 |
|---|---|
分子式 |
C14H7Cl4O2P |
分子量 |
380.0 g/mol |
IUPAC名 |
2,3,5,6-tetrachloro-4-phenyl-1,2λ5-benzoxaphosphinine 2-oxide |
InChI |
InChI=1S/C14H7Cl4O2P/c15-9-6-7-10-12(13(9)16)11(8-4-2-1-3-5-8)14(17)21(18,19)20-10/h1-7H |
InChIキー |
GGKXDUKKSYDCJA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(P(=O)(OC3=C2C(=C(C=C3)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Stannane, trichloro[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B12601863.png)
![3-[3-(Methanesulfonyl)phenyl]prop-2-yn-1-ol](/img/structure/B12601864.png)

![(3S)-3-amino-4-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12601873.png)
![[2-(2-Methylprop-2-en-1-yl)phenyl]methanol](/img/structure/B12601883.png)
![N,N-Bis(4-{3-[(oxiran-2-yl)methoxy]propyl}phenyl)[1,1'-biphenyl]-4-amine](/img/structure/B12601884.png)
![2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-4-methylpyridine](/img/structure/B12601887.png)
![3-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}propanoic acid](/img/structure/B12601892.png)


![3-[Dimethyl(phenyl)silyl]-1-phenylpent-1-yn-3-ol](/img/structure/B12601925.png)
